molecular formula C18H15F3N4 B1401804 Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine CAS No. 1311279-44-3

Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine

Cat. No. B1401804
CAS RN: 1311279-44-3
M. Wt: 344.3 g/mol
InChI Key: CPUNIRPCJFCQGJ-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several biological activities and are key components of many important molecules in living organisms, including DNA and RNA .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and depends on the specific substituents on the pyrimidine ring . A common method involves the reaction of an amidine with an α,β-unsaturated carbonyl compound .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions depend on the substituents on the pyrimidine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Properties such as solubility, melting point, and boiling point can be determined experimentally. The compound’s reactivity can be inferred from its molecular structure .

Scientific Research Applications

Antifungal and Antibacterial Applications

Dimethylpyrimidin derivatives, including structures similar to the chemical , have been investigated for their potential antifungal and antibacterial properties. Studies have shown that these compounds can be effective against various types of fungi and bacteria, indicating their potential for development into antifungal and antibacterial agents. For example, synthesized dimethylpyrimidin-derivatives have demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger, with varying effectiveness based on the specific compound and concentration used [(Jafar et al., 2017)](https://consensus.app/papers/antifungal-effect-4chloro6methoxyn-jafar/9c8d8c68ed965ecda4e5e31a4f3502b8/?utm_source=chatgpt). Additionally, certain dimethyl-pyrimidinyl-pyrazole derivatives have been prepared and evaluated for their insecticidal and antimicrobial potential, highlighting the versatility of these compounds in addressing different types of microbial threats (Deohate & Palaspagar, 2020).

Material Science Applications

In the field of material science, dimethylpyrimidin derivatives and related compounds have been explored for their utility in creating novel materials with desirable properties. For example, novel aromatic poly(amide-imide)s based on bis(trimellitimidophenyl)pyridines, which might share structural motifs with the target chemical, have been synthesized and characterized, showing good solubility and thermal stability. These materials exhibit promising applications in high-performance plastics and coatings due to their excellent thermal properties and solubility in polar aprotic solvents (Behniafar & Banihashemi, 2004).

Chemical Synthesis and Catalysis

The synthesis of complex pyrimidine derivatives, including those incorporating pyridine rings similar to dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine, has been a topic of interest in organic chemistry. These compounds are often synthesized through multi-component reactions, demonstrating the versatility and reactivity of pyrimidine and pyridine moieties. Such synthetic approaches offer pathways to a wide range of heterocyclic compounds with potential applications in medicinal chemistry, catalysis, and material science. An example includes the efficient synthesis of pyridine-pyrimidines via a three-component reaction, showcasing the utility of these methods in creating structurally diverse and functionally rich compounds (Rahmani et al., 2018).

Optical and Electrical Properties

Research into the optical and electrical properties of pyrimidine and pyridine derivatives, including structures analogous to dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine, has led to insights into their potential applications in electronic and photonic devices. For instance, fluorinated polyimides based on similar structural motifs have been synthesized and found to exhibit low dielectric constants, high thermal stability, and good optical transparency. These properties make such materials suitable for applications in electronics as insulating films, in photonics as waveguides, or in various other high-performance applications requiring materials with specific dielectric and optical characteristics (Chung, Tzu, & Hsiao, 2006).

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary widely depending on their specific structure and the biological system in which they are active. Some pyrimidine derivatives have been found to inhibit protein kinases, which are enzymes that regulate cell functions .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrimidine derivatives are used as drugs and have been thoroughly tested for safety .

Future Directions

The study of pyrimidine derivatives is a vibrant field with many potential applications in medicine and other areas. Future research may focus on synthesizing new pyrimidine derivatives with improved properties, studying their biological activities, and developing them into effective drugs .

properties

IUPAC Name

N,N-dimethyl-6-(4-pyrimidin-4-ylphenyl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4/c1-25(2)17-10-14(18(19,20)21)9-16(24-17)13-5-3-12(4-6-13)15-7-8-22-11-23-15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUNIRPCJFCQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=NC=NC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-[6-(4-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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